molecular formula C15H9BrO4 B13139635 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one CAS No. 152969-70-5

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B13139635
CAS No.: 152969-70-5
M. Wt: 333.13 g/mol
InChI Key: WZIDCTPTSYWUCA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and hydroxyl groups at positions 5 and 7 on the chromen-4-one structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one, a member of the flavonoid family, specifically belongs to the chromenone derivatives. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C15H9BrO4, with a molecular weight of approximately 345.14 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

  • Chromenone Core : The chromenone structure is essential for its biological activity.
  • Hydroxyl Groups : The presence of hydroxyl groups at positions 5 and 7 enhances its reactivity and potential biological effects.
  • Bromophenyl Substituent : The bromine atom can influence the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that the hydroxyl groups in this compound play a crucial role in its antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation .

Anticancer Activity

Significant attention has been directed towards the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these cell lines were reported to be around 10 µM .
    • A comparative study with related compounds indicated that this compound had superior activity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 8 µM .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that treatment with this compound leads to an increase in p21 expression, which is associated with G2/M phase arrest in the cell cycle .
    • In silico docking studies suggested strong binding affinity to key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Comparative Analysis with Related Compounds

A comparative table highlighting similar compounds and their biological activities is presented below:

Compound NameMolecular FormulaAnticancer Activity (IC50)Unique Features
This compoundC15H9BrO4~10 µMBromophenyl substituent
3-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-oneC15H9BrO3~12 µMSimilar structure but different positioning
6,7-Methylenedioxy-4-chromanoneC10H8O3≤9.3 µg/mlExhibits high potency against breast cancer
3-Benzylchroman-4-one derivativesVaries≤20.1 mMActive against multiple cancer cell lines

Properties

CAS No.

152969-70-5

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H

InChI Key

WZIDCTPTSYWUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Br

Origin of Product

United States

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